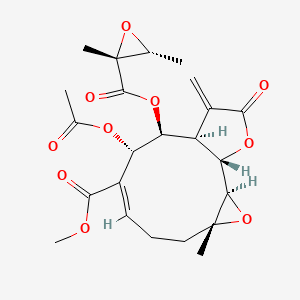
Enhydrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enhydrin is a sesquiterpene lactone compound predominantly found in the leaves of the yacon plant (Smallanthus sonchifolius). This compound has garnered significant attention due to its potential medicinal properties, particularly its hypoglycemic and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Enhydrin can be isolated from yacon leaves using a combination of freeze crystallization and preparative high-performance liquid chromatography (HPLC). The process involves extracting the leaves with ethanol, followed by crystallization and chromatographic separation .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from yacon leaves. The leaves are harvested, dried, and subjected to ethanol extraction. The extract is then purified using HPLC to isolate this compound and other bioactive compounds .
Análisis De Reacciones Químicas
Types of Reactions: Enhydrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Enhydrin is often compared with other sesquiterpene lactones such as uvedalin, which is also found in yacon leaves. While this compound primarily exhibits hypoglycemic and anti-inflammatory properties, uvedalin is known for its antibacterial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA) .
Comparación Con Compuestos Similares
Uvedalin: Antibacterial properties.
Helenalin: Anti-inflammatory and cytotoxic properties.
Parthenolide: Anti-cancer and anti-inflammatory properties.
Enhydrin’s unique combination of hypoglycemic, anti-inflammatory, and antioxidant activities distinguishes it from other sesquiterpene lactones, making it a valuable compound for various therapeutic applications.
Propiedades
Número CAS |
33880-85-2 |
|---|---|
Fórmula molecular |
C23H28O10 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
methyl (1S,2R,4R,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/t11-,14-,15+,16+,17+,18-,22-,23-/m1/s1 |
Clave InChI |
VCBNPTWPJQLHQN-AVZXMLSNSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
SMILES isomérico |
C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CCC=C([C@@H]2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
SMILES canónico |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Sinónimos |
enhydrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















